molecular formula C11H18N2 B1371265 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine CAS No. 1032289-55-6

4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

Cat. No. B1371265
CAS RN: 1032289-55-6
M. Wt: 178.27 g/mol
InChI Key: LFUQYNQNHALJCO-UHFFFAOYSA-N
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Description

“4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine” is a chemical compound with the CAS Number: 1032289-55-6 . It has a molecular weight of 178.28 and its IUPAC name is 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine . The compound is stored at a temperature of 4 degrees . It is in the form of oil .


Molecular Structure Analysis

The InChI code for “4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine” is 1S/C11H18N2/c1-9-3-4-10(2)13(9)11-5-7-12-8-6-11/h3-4,11-12H,5-8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine” has a molecular weight of 178.28 . It is stored at a temperature of 4 degrees . The compound is in the form of oil .

Safety and Hazards

The safety information for “4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine” includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . The compound is labeled with the signal word “Danger” and several precautionary statements .

Mechanism of Action

Target of Action

The primary targets of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism respectively, making them important targets for antibacterial and antitubercular therapies .

Mode of Action

4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal functioning of these enzymes, leading to disruption of essential biochemical processes in the bacteria .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway by inhibiting the Enoyl ACP Reductase enzyme, and the folate metabolism pathway by inhibiting the DHFR enzyme . The downstream effects include disruption of bacterial cell wall synthesis and DNA replication, leading to bacterial growth inhibition .

Result of Action

The molecular and cellular effects of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine’s action include the suppression of bacterial growth and an increase in cell-specific glucose uptake rate . It also increases the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Action Environment

The action, efficacy, and stability of 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine can be influenced by various environmental factors. For instance, the compound’s dust may irritate the eyes and respiratory tract . Therefore, appropriate protective equipment should be used when handling it . It should be stored in a cool, dry place, away from fire sources and flammable substances .

properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9-3-4-10(2)13(9)11-5-7-12-8-6-11/h3-4,11-12H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUQYNQNHALJCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626428
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1032289-55-6
Record name 4-(2,5-Dimethyl-1H-pyrrol-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
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4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
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4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
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4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
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4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine
Reactant of Route 6
4-(2,5-dimethyl-1H-pyrrol-1-yl)piperidine

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